molecular formula C12H11NO3S B2385602 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid CAS No. 873208-64-1

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid

Cat. No.: B2385602
CAS No.: 873208-64-1
M. Wt: 249.28
InChI Key: VZXNHHOHGFNDHL-UHFFFAOYSA-N
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Description

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound has a molecular formula of C12H11NO3S and a molecular weight of 249.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the reaction of 3-methyl-1,2-oxazole-5-carbaldehyde with thiol-containing benzoic acid derivatives. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like acetone . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to its specific combination of an oxazole ring and a benzoic acid moiety linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-6-9(16-13-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNHHOHGFNDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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